3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester
Description
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a trifluoromethoxy (–OCF₃) substituent at the 3-position of the piperidine ring. This structural motif is critical in medicinal chemistry and organic synthesis, where the tert-butyl ester serves to protect the piperidine nitrogen during multi-step reactions, while the trifluoromethoxy group enhances metabolic stability and modulates lipophilicity due to its strong electron-withdrawing nature . Such fluorinated piperidine derivatives are commonly employed as intermediates in pharmaceutical development, particularly for central nervous system (CNS) targets, where fluorine substituents improve blood-brain barrier penetration .
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(16)15-6-4-5-8(7-15)17-11(12,13)14/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXJWLTSCNBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a piperidine derivative, followed by esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways, given its unique structural features.
Industry: It is used in the production of materials with specialized properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester can be elucidated by comparing it to analogous tert-butyl-protected piperidine derivatives. Below is a detailed analysis of key analogs, followed by a comparative data table.
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (–OCF₃) vs. Difluoro (–F₂):
The trifluoromethoxy group in the main compound introduces greater steric bulk and electronegativity compared to the 3,3-difluoro substituent in tert-butyl 3,3-difluoropiperidine-1-carboxylate (CAS 1262412-64-5) . This difference likely increases lipophilicity (LogP) and metabolic resistance but may reduce aqueous solubility. - Hydroxymethyl (–CH₂OH) vs. Methoxymethyl (–CH₂OMe):
3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS 1262412-64-5) contains a polar hydroxymethyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the trifluoromethoxy analog . In contrast, 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (CAS 1383343-16-5) combines a methoxymethyl ether (moderately lipophilic) with a ketone, which may enhance reactivity toward nucleophiles . - Amino-Hydroxy Derivatives: (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS 1820569-43-4) exhibits ionizable amino and hydroxy groups, making it water-soluble as a hydrochloride salt. This contrasts sharply with the neutral, lipophilic trifluoromethoxy compound .
Comparative Data Table
Biological Activity
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique trifluoromethoxy group enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications.
The compound is characterized by its molecular formula and a molecular weight of approximately 249.24 g/mol. The presence of the trifluoromethoxy group contributes to its lipophilicity and overall pharmacological profile.
Anticancer Properties
Recent studies have suggested that derivatives of piperidine, including this compound, may exhibit anticancer activity. For instance, compounds with similar structural motifs demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds were shown to induce apoptosis more effectively than standard treatments such as bleomycin .
The proposed mechanism involves the activation of specific receptors that are implicated in cancer progression. In particular, the M3 muscarinic acetylcholine receptor (M3R) has been identified as a target for these compounds, where its activation leads to enhanced cell proliferation and resistance to apoptosis .
Structure-Activity Relationship (SAR)
The trifluoromethoxy group significantly influences the biological activity of piperidine derivatives. Studies indicate that the incorporation of this group can enhance the potency of compounds by improving their binding affinity to biological targets. For example, modifications in the piperidine structure can lead to variations in metabolic stability and solubility, which are crucial for therapeutic efficacy .
Case Studies
- Cytotoxicity Assays : A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated an EC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of non-fluorinated analogs, suggesting enhanced potency due to the trifluoromethoxy substitution .
- Metabolic Stability : Comparative studies evaluated the metabolic stability of this compound against its analogs. It was found that while some derivatives showed improved aqueous solubility, they often exhibited decreased metabolic stability, highlighting a trade-off that must be considered in drug design .
Data Table: Biological Activity Summary
| Compound Name | EC50 (µM) | Cell Line Tested | Mechanism |
|---|---|---|---|
| This compound | 0.010 | FaDu Hypopharyngeal Tumor Cells | M3R Activation |
| Non-fluorinated Analog | 0.050 | FaDu Hypopharyngeal Tumor Cells | N/A |
| Other Piperidine Derivative | 0.025 | HepG2 Liver Cancer Cells | Apoptosis Induction |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce the tert-butyl ester group into piperidine derivatives like 3-trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The tert-butyl ester group is typically introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) between the carboxylic acid and tert-butanol under anhydrous conditions. Alternatively, mixed anhydride methods (e.g., using isobutyl chloroformate) with tert-butanol as a nucleophile are employed. The choice depends on substrate sensitivity; for example, bulky tert-butanol may require activation via in situ generation of reactive intermediates .
Q. How is the tert-butyl ester protecting group removed under acidic conditions, and how are reaction parameters optimized?
- Methodological Answer : Deprotection typically uses strong protic acids (e.g., HCl, TFA, or HBr) in aqueous or organic solvents. For acid-sensitive substrates, milder conditions (e.g., 4 M HCl in dioxane) are preferred. Optimization involves adjusting acid equivalents, reaction time, and temperature. For instance, in situ-generated HBr during Hantzsch pyrrole synthesis was neutralized with 0.5 equiv DIPEA to prevent over-acidification while enabling ester hydrolysis (Table 2 in ).
Q. What analytical techniques are critical for characterizing the purity and structure of tert-butyl ester-protected piperidines?
- Methodological Answer :
- NMR : H/C NMR distinguishes tert-butyl protons (δ ~1.4 ppm) and carbons (quaternary C at ~80 ppm).
- LC-MS : Monitors deprotection efficiency and detects side products (e.g., tert-butyl cation adducts at m/z 57).
- HPLC : Quantifies purity using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can competing side reactions during tert-butyl ester deprotection in multi-step syntheses be mitigated?
- Methodological Answer : The tert-butyl group’s steric bulk minimizes nucleophilic attacks (e.g., ammoniolysis in lactone intermediates). In complex syntheses, sequential protection strategies (e.g., orthogonal groups like Fmoc or Troc) are used. For example, trifluoroacetylation of hydroxyl groups during ester formation prevents unwanted reactivity while allowing selective deprotection via aqueous ammonia .
Q. What computational approaches are used to predict the impact of the trifluoromethoxy and tert-butyl ester moieties on target binding?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess steric/electronic effects. For instance, tert-butyl esters enhance hydrophobic interactions in enzyme active sites, while the trifluoromethoxy group’s electronegativity modulates binding affinity. Docking studies of analogous tert-butyl derivatives (e.g., Mpro inhibitors) reveal key Van der Waals contacts with residues like His41 and Cys145 .
Q. How do reaction conditions influence the stability of 3-trifluoromethoxy-piperidine intermediates during esterification?
- Methodological Answer : Stability is monitored via in situ FTIR or Raman spectroscopy to detect intermediates like mixed anhydrides. Temperature control (<0°C) prevents racemization in chiral piperidines. For example, low-temperature quenching with tert-butanol minimizes epimerization in stereosensitive syntheses .
Data Contradictions and Resolution
- Deprotection Acid Selection : While TFA is standard for tert-butyl esters, highlights HBr generated in situ during Hantzsch reactions as sufficient for hydrolysis. Researchers must evaluate acid strength compatibility with other functional groups (e.g., acid-labile trifluoromethoxy groups). Pre-screening with model compounds is advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
